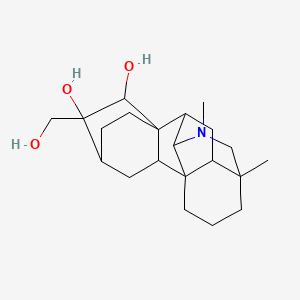

Dictysine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

12-(hydroxymethyl)-5,7-dimethyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,12-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO3/c1-18-5-3-6-20-14(18)9-13(16(20)22(2)10-18)19-7-4-12(8-15(19)20)21(25,11-23)17(19)24/h12-17,23-25H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVALMFEKMFXEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC34C1CC(C3N(C2)C)C56C4CC(CC5)C(C6O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Cytisine: A Technical Guide for Drug Development Professionals

Introduction: Cytisine (B100878) is a plant-based alkaloid derived from the seeds of the Laburnum and Cytisus genera of the Fabaceae family.[1] For decades, it has been utilized in Central and Eastern Europe as a smoking cessation aid.[2] Its structural similarity to nicotine (B1678760) and favorable pharmacological profile have garnered significant interest within the scientific community for its potential in treating nicotine addiction. This guide provides an in-depth examination of the molecular and neurochemical mechanisms underlying Cytisine's therapeutic effects, presenting key quantitative data and detailed experimental methodologies relevant to researchers in pharmacology and drug development.

Core Mechanism: Partial Agonism at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The primary mechanism of action of Cytisine is its activity as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[3][4] These receptors are ligand-gated ion channels widely distributed in the central nervous system and are critically implicated in the reinforcing effects and dependence-producing properties of nicotine.[5]

Cytisine's therapeutic efficacy stems from a dual action at the α4β2 nAChR:

-

Agonist Action : By binding to and weakly activating α4β2 nAChRs, Cytisine mimics the effect of nicotine. This stimulation is sufficient to trigger a modest release of dopamine (B1211576) in the mesolimbic reward pathway, which alleviates the craving and withdrawal symptoms experienced during smoking cessation.

-

Antagonist Action : Due to its high binding affinity, Cytisine effectively competes with nicotine for the same binding sites on the α4β2 receptors. When a person smokes while on Cytisine therapy, the nicotine from tobacco is blocked from binding to these receptors. This attenuates the robust dopamine release and the associated rewarding and reinforcing effects of smoking, thereby reducing the satisfaction derived from it.

This partial agonism positions Cytisine as a compound that can maintain a baseline level of nicotinic stimulation to manage withdrawal while simultaneously blocking the rewarding effects of nicotine from cigarettes.

Quantitative Pharmacology: Receptor Binding and Functional Activity

Cytisine exhibits a distinct profile of binding affinity (Ki) and functional potency (EC50) across various nAChR subtypes. Its high affinity for the α4β2 subtype is a key determinant of its clinical utility.

Data Presentation: Binding Affinity and Functional Efficacy

The following tables summarize the quantitative data for Cytisine's interaction with major nAChR subtypes.

Table 1: Binding Affinity of Cytisine at Human nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| α4β2 | [³H]-Epibatidine | HEK293 Cells | 0.17 | |

| α4β2 | [³H]-Cytisine | HEK293 Cells | 0.3 - 0.8 | |

| α4β4 | [³H]-Epibatidine | HEK293 Cells | Subnanomolar | |

| α3β2 | [³H]-Epibatidine | HEK293 Cells | ~3.4 (20-fold lower than α4β2) | |

| α3β4 | [³H]-Epibatidine | HEK293 Cells | >3000-fold lower than α4β2 | |

| α7 | [¹²⁵I]-α-Bungarotoxin | IMR32 Cells | 4200 | |

| α1βγδ (muscle) | [¹²⁵I]-α-Bungarotoxin | Torpedo electroplax | 430 |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency and Efficacy of Cytisine at Human nAChR Subtypes

| nAChR Subtype | Assay Type | Parameter | Value | Efficacy (vs. ACh) | Reference(s) |

| α4β2 (High Sensitivity) | Electrophysiology | EC50 | 0.06 - 18 µM | Partial Agonist | |

| α4β2 (Low Sensitivity) | Electrophysiology | Imax | ~10% | Partial Agonist | |

| α3β4 | Electrophysiology | Imax | Full Agonist | Full Agonist | |

| α7 | Electrophysiology | Imax | Full Agonist | Full Agonist |

Downstream Neurochemical Effects and Signaling Pathway

The binding of Cytisine to presynaptic α4β2 nAChRs on dopaminergic neurons in the ventral tegmental area (VTA) is a critical event. This interaction triggers a conformational change in the receptor, opening its intrinsic cation channel. The subsequent influx of Na⁺ and Ca²⁺ ions leads to depolarization of the neuron, which in turn stimulates the release of dopamine into the nucleus accumbens (NAC). This neurochemical event is central to the modulation of reward and motivation. As a partial agonist, Cytisine elicits a smaller, more controlled dopamine release compared to the full agonist nicotine.

Experimental Protocols

The characterization of Cytisine's pharmacological profile relies on several key experimental techniques. Detailed methodologies for these assays are provided below.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a target receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective : To determine the inhibition constant (Ki) of Cytisine for various nAChR subtypes.

-

Methodology :

-

Membrane Preparation : Membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest are prepared via homogenization and centrifugation. Protein concentration is determined using a BCA assay.

-

Incubation : In a 96-well plate, the prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine or [³H]-cytisine for α4β2 nAChRs) and varying concentrations of unlabeled Cytisine.

-

Separation : The reaction is incubated to equilibrium. Subsequently, receptor-bound and free radioligands are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). The filters trap the membranes with the bound radioligand.

-

Quantification : The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis : The concentration of Cytisine that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the functional properties of a compound by recording the ion currents flowing through receptor channels expressed in Xenopus laevis oocytes.

-

Objective : To determine the potency (EC50) and efficacy (Imax) of Cytisine as an agonist at specific nAChR subtypes.

-

Methodology :

-

Oocyte Preparation : Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific α and β subunits of the desired nAChR subtype. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.

-

Recording Setup : An oocyte expressing the target receptor is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte is continuously perfused with a buffer solution.

-

Drug Application : Cytisine is applied to the oocyte at various concentrations.

-

Current Recording : The ion currents flowing through the nAChR channels in response to Cytisine application are recorded using a voltage-clamp amplifier.

-

Data Analysis : Concentration-response curves are generated by plotting the peak current amplitude against the drug concentration. These curves are fitted with a Hill equation to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy (Imax), which is typically expressed as a percentage of the response to the endogenous agonist, acetylcholine (ACh).

-

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in living animals.

-

Objective : To measure Cytisine-induced dopamine release in brain reward centers (e.g., nucleus accumbens).

-

Methodology :

-

Probe Implantation : Under anesthesia, a microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens) of a rat.

-

Perfusion : After a recovery period, the probe is perfused at a low, constant flow rate (e.g., 0.5-2.0 µl/min) with an artificial cerebrospinal fluid (aCSF). Small molecules, including dopamine, from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF.

-

Sample Collection : The outgoing fluid (dialysate) is collected at regular intervals (e.g., every 10-20 minutes) before and after systemic administration of Cytisine.

-

Neurochemical Analysis : The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis : Dopamine levels post-drug administration are expressed as a percentage change from the stable baseline levels collected before the drug was given. This allows for the characterization of the time course and magnitude of Cytisine-induced dopamine release.

-

Conclusion

The mechanism of action of Cytisine is centered on its role as a high-affinity partial agonist of the α4β2 nicotinic acetylcholine receptor. This pharmacological profile enables it to mitigate nicotine withdrawal symptoms by providing a baseline level of receptor stimulation while simultaneously blocking the reinforcing effects of nicotine by competing for the same binding site. Its selectivity for the α4β2 subtype over other nAChRs, such as the α7 and muscle subtypes, contributes to its therapeutic window. The downstream effect of this interaction is a modulated release of dopamine in the brain's reward circuitry. A thorough understanding of these molecular and neurochemical mechanisms, quantified through techniques like radioligand binding, electrophysiology, and in vivo microdialysis, is essential for the continued development and optimization of Cytisine and novel derivatives as therapies for nicotine dependence.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Cytisine, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

Cytisine as a Partial Agonist for Nicotinic Acetylcholine Receptors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cytisine (B100878) is a plant-derived alkaloid that functions as a partial agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting a particularly high affinity for the α4β2 subtype, which is critically implicated in the neurobiology of nicotine (B1678760) addiction. By binding to these receptors, cytisine elicits a weaker response than nicotine, thereby alleviating withdrawal symptoms and cravings. Simultaneously, it competitively antagonizes the effects of nicotine from tobacco, reducing its reinforcing properties. This dual mechanism underlies its efficacy as a smoking cessation aid. This technical guide provides an in-depth review of the molecular pharmacology of cytisine, detailed experimental protocols for its characterization, and an overview of the relevant signaling pathways.

Molecular Pharmacology of Cytisine

The interaction of cytisine with nAChRs is defined by its binding affinity (Kᵢ), potency (EC₅₀), and efficacy (Iₘₐₓ) relative to the endogenous ligand, acetylcholine, and the addictive substance, nicotine.

Mechanism of Action

As a partial agonist, cytisine stabilizes a conformational state of the nAChR that results in a lower probability of channel opening compared to a full agonist like nicotine.[1] This action provides a sufficient level of receptor stimulation to mitigate withdrawal symptoms. However, by occupying the binding site, it prevents nicotine from exerting its maximal effect, thus diminishing the rewarding experience of smoking.[2] The primary target for this action is the α4β2 nAChR subtype, which is central to dopamine (B1211576) release in the brain's reward pathways.[1][3]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological properties of cytisine in comparison to nicotine and varenicline, another partial agonist used for smoking cessation.

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Human nAChR Subtypes

| Compound | α4β2 | α7 | α3β4 | α1βγδ (muscle) | References |

| Cytisine | 0.17 - 0.23 | 4200 | >3000x vs α4β2 | 430 | [4] |

| Varenicline | 0.06 - 0.15 | 125 - 322 | ~500x vs α4β2 | >8000 | |

| Nicotine | 1.6 - 6.1 | >2100 | ~100x vs α4β2 | 2000 | |

| Data compiled from radioligand binding assays using HEK293 cells for α4β2 and α3β4, IMR32 cells for α7, and Torpedo electroplax for α1βγδ. |

Table 2: Comparative Functional Potency (EC₅₀, µM) and Efficacy (Iₘₐₓ, % of ACh/Nicotine) at α4β2 nAChRs

| Compound | Potency (EC₅₀, µM) | Efficacy (Iₘₐₓ) | Experimental System | References |

| Cytisine | ~1.0 | 15% (vs ACh) | Xenopus oocytes expressing α4β2 | |

| Varenicline | 3.1 | 45% (vs Nicotine) | HEK cells expressing α4β2 | |

| Nicotine | - | 100% (Full Agonist) | - |

Key Experimental Protocols

Characterizing the pharmacological profile of a ligand like cytisine involves a combination of in vitro and in vivo assays.

In Vitro Characterization

This method quantifies the affinity of a test compound by measuring its ability to displace a specific, high-affinity radiolabeled ligand from the target receptor.

-

Objective: To determine the inhibition constant (Kᵢ) of cytisine at specific nAChR subtypes.

-

Materials:

-

Cell Membranes: Prepared from HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2).

-

Radioligand: [³H]-Epibatidine or [³H]-Cytisine for α4β2 nAChRs.

-

Test Compound: Cytisine, nicotine, varenicline.

-

Assay Buffer: e.g., phosphate-buffered saline (PBS).

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Scintillation Counter.

-

-

Procedure:

-

Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand (at its approximate Kₑ value) and a range of concentrations of the unlabeled test compound (cytisine).

-

Equilibrium: Allow the reaction to reach equilibrium (e.g., 2-4 hours at 4°C).

-

Separation: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

This technique measures the ion flow through nAChR channels expressed in Xenopus oocytes in response to agonist application, allowing for the determination of potency (EC₅₀) and efficacy (Iₘₐₓ).

-

Objective: To determine the potency and efficacy of cytisine at α4β2 nAChRs.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human nAChR subunits (e.g., α4 and β2).

-

Recording Solution (e.g., Ba²+ Ringer's solution).

-

TEVC amplifier, microelectrodes (filled with 3M KCl), and data acquisition system.

-

-

Procedure:

-

Oocyte Preparation and Injection: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Inject the oocytes with a mixture of cRNAs for the α4 and β2 subunits. Incubate for 2-7 days to allow for receptor expression.

-

Recording Setup: Place a single oocyte in a recording chamber continuously perfused with the recording solution. Impale the oocyte with two microelectrodes: one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Drug Application: Apply acetylcholine (ACh) at a saturating concentration to determine the maximum current response (Iₘₐₓ_ACh).

-

Apply increasing concentrations of cytisine to the oocyte and record the peak inward current at each concentration.

-

Wash the oocyte with the recording solution between applications to allow for receptor recovery.

-

-

Data Analysis:

-

Normalize the current responses elicited by cytisine to the maximal response produced by ACh.

-

Plot the normalized response against the logarithm of the cytisine concentration to generate a concentration-response curve.

-

Fit the curve with a sigmoidal dose-response equation to determine the EC₅₀ (concentration producing 50% of the maximal response) and the Iₘₐₓ for cytisine relative to ACh.

-

In Vivo Characterization

This technique measures the concentration of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.

-

Objective: To measure cytisine-evoked dopamine release in the nucleus accumbens (NAc).

-

Materials:

-

Adult male rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (with a semi-permeable membrane).

-

Syringe pump, fraction collector.

-

HPLC system with electrochemical detection (HPLC-ED).

-

-

Procedure:

-

Surgical Implantation: Anesthetize a rat and use a stereotaxic frame to surgically implant a guide cannula targeting the NAc. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the NAc.

-

Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours.

-

Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal dopamine levels.

-

Drug Administration: Administer cytisine systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.

-

Sample Collection: Continue to collect dialysate samples for 2-3 hours post-administration.

-

-

Data Analysis:

-

Analyze the dopamine concentration in each dialysate sample using HPLC-ED.

-

Express the post-drug dopamine levels as a percentage of the average baseline concentration.

-

Plot the percent change in dopamine concentration over time to visualize the effect of cytisine on dopamine release.

-

Signaling Pathways and Visualizations

nAChR activation initiates a cascade of intracellular events, primarily through its function as a ligand-gated ion channel.

Primary Signaling and Downstream Effects

Upon binding of an agonist, the nAChR undergoes a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions leads to membrane depolarization. The subsequent increase in intracellular Ca²⁺ acts as a critical second messenger, activating various downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are involved in promoting cell survival and neuroprotection.

Caption: nAChR signaling cascade initiated by cytisine.

Workflow for In Vitro Pharmacological Profiling

The characterization of cytisine's properties at a specific nAChR subtype follows a structured workflow, combining binding and functional assays.

Caption: Workflow for in vitro characterization of nAChR ligands.

Modulation of the Mesolimbic Dopamine Pathway

Cytisine's therapeutic effect in smoking cessation is primarily mediated by its action on α4β2 nAChRs located on dopamine neurons in the Ventral Tegmental Area (VTA). Its partial agonism provides a modest, sustained increase in dopamine release in the Nucleus Accumbens (NAc), which alleviates withdrawal, while simultaneously blocking the surge in dopamine caused by nicotine.

Caption: Cytisine's modulation of the mesolimbic dopamine system.

Conclusion

Cytisine's pharmacological profile as a high-affinity partial agonist at α4β2 nAChRs provides a strong mechanistic basis for its clinical utility in smoking cessation. The quantitative data consistently demonstrate its potent binding and moderate functional activity, which is optimal for reducing nicotine craving and withdrawal without producing significant rewarding effects. The experimental protocols detailed herein represent the standard methodologies for the preclinical evaluation of cytisine and novel nAChR-targeting compounds. A thorough understanding of its interaction with nAChR-mediated signaling pathways is crucial for the ongoing development and optimization of therapies for nicotine dependence and other neurological disorders.

References

- 1. droracle.ai [droracle.ai]

- 2. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Natural Sources of Cytisine (B100878)

Abstract: Cytisine, a quinolizidine (B1214090) alkaloid, has garnered significant attention for its potent pharmacological activities, most notably as a smoking cessation aid. Its history is rooted in ethnobotanical use and has evolved through key scientific discoveries. This document provides a comprehensive overview of the discovery timeline of cytisine, its primary natural sources with quantitative data on its concentration, detailed experimental protocols for its extraction and analysis, and a visualization of its primary signaling pathway.

Discovery and Historical Development

The journey of cytisine from a plant toxin to a therapeutic agent spans over two centuries. Initial observations of the toxicity of certain plants in the Fabaceae family led to the eventual identification and isolation of the active alkaloid.

Timeline of Key Events

The discovery and development of cytisine can be traced through several pivotal moments:

-

1818: The French chemist Michel Eugène Chevreul first identified a toxic alkaloid in the seeds of Laburnum anagyroides, though he did not isolate the compound.[1][2]

-

1865: Cytisine was first successfully isolated, allowing for its chemical characterization.[2][3][4]

-

1912: The pharmacological effects of cytisine were formally documented and described as being "qualitatively indistinguishable from that of nicotine". This finding was crucial in understanding its potential mechanism of action.

-

World War II: Due to tobacco shortages, German and Russian soldiers reportedly used leaves from cytisine-containing plants as a tobacco substitute.

-

1964: A Bulgarian pharmaceutical company, Sopharma, began marketing cytisine as a smoking cessation aid under the brand name Tabex, making it one of the oldest formal treatments for nicotine (B1678760) dependence.

The historical progression from discovery to therapeutic application is visualized below.

Natural Sources of Cytisine

Cytisine is predominantly found in plants belonging to the Fabaceae (or Leguminosae) family . Several genera are known to contain this alkaloid, with varying concentrations depending on the species and the specific plant part.

Primary Botanical Sources

The most significant natural sources of cytisine include the following genera:

-

Laburnum

-

Cytisus

-

Sophora

-

Thermopsis

-

Anagyris

-

Genista

-

Baptisia

-

Ulex

The seeds of Laburnum anagyroides (Golden Rain acacia) are the most common and commercially viable source for cytisine extraction, containing the highest known concentrations.

Quantitative Analysis of Cytisine Content

The concentration of cytisine varies significantly among different plant species and tissues. The seeds are consistently found to have the highest accumulation of the alkaloid. A summary of quantitative data from various studies is presented below.

| Plant Species | Plant Part | Cytisine Concentration (% Dry Mass) | Cytisine Concentration (in Extract) | Reference(s) |

| Laburnum anagyroides | Ripe Seeds | Up to 3.0% | 0.993 mg/mL | |

| Leaves | < 1.0% | 0.679 mg/mL | ||

| Bark | < 1.0% | 0.228 mg/mL | ||

| Pods | < 1.0% | - | ||

| Laburnum watereri | Seeds | - | 1.543 mg/mL | |

| Laburnum alpinum | Leaves | - | 1.543 mg/mL | |

| Cytisus spp. | Seeds & Other Parts | 0.1 - 2.0% | - | |

| Sophora spp. | Seeds & Other Parts | 0.1 - 2.0% | - | |

| Sophora microphylla | Seeds | 0.4 - 0.5% | - | |

| Leaves & Twigs | 0.1 - 0.3% | - | ||

| Bark | 0.04 - 0.06% | - | ||

| Roots | 0.02% | - |

Experimental Protocols

The extraction and purification of cytisine from plant material are critical steps for its use in research and pharmaceutical applications. Methodologies have evolved from historical solvent-based extractions to more refined chromatographic techniques.

Extraction and Purification Methodology

A generalized workflow for the extraction and purification of cytisine from plant seeds is outlined below. This protocol is a composite of commonly cited methods.

Protocol: Acid-Base Extraction and Purification of Cytisine

-

Preparation of Plant Material:

-

Dry the seeds of Laburnum anagyroides at 40-60°C until a constant weight is achieved.

-

Grind the dried seeds into a fine powder using a mechanical mill.

-

-

Acidic Extraction:

-

Macerate the powdered plant material in an acidic solution (e.g., 0.5 M HCl or ethyl alcohol with HCl) at a 1:10 solid-to-liquid ratio.

-

Stir the mixture for 12-24 hours at room temperature to extract the protonated alkaloids into the aqueous phase.

-

Filter the mixture through cheesecloth and then vacuum filter to separate the solid plant debris from the acidic extract.

-

-

Basification and Solvent Partitioning:

-

Make the acidic extract alkaline (pH 9-11) by slowly adding a base such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide. This deprotonates the cytisine, making it soluble in organic solvents.

-

Perform a liquid-liquid extraction by partitioning the basified aqueous phase against a non-polar organic solvent (e.g., dichloromethane (B109758) or chloroform) in a separatory funnel. Repeat this step 3-5 times to maximize recovery.

-

Combine the organic layers containing the crude alkaloid mixture.

-

-

Purification:

-

Dry the combined organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent in vacuo using a rotary evaporator to yield the crude alkaloid extract.

-

For further purification, the crude extract can be subjected to column chromatography on silica (B1680970) gel or alumina.

-

Alternatively, precipitation using Mayer's reagent can be employed, followed by recovery of the free alkaloid.

-

-

Crystallization:

-

Recrystallize the purified cytisine from a suitable solvent system (e.g., acetone (B3395972) or ethanol/water) to obtain high-purity crystalline cytisine.

-

The following diagram illustrates this general experimental workflow.

Analytical Methods for Identification and Quantification

Several analytical techniques are employed to identify and quantify cytisine in plant extracts and final products:

-

High-Performance Liquid Chromatography (HPLC): The most common method for quantification, often using a C18 column with mobile phases containing acetonitrile (B52724) and acidic buffers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for both identification and quantification, providing structural information based on mass fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H NMR is used for structural elucidation and confirmation of identity.

Core Signaling Pathway

Cytisine's primary pharmacological effect is mediated through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). It acts as a partial agonist, particularly at the α4β2 nAChR subtype, which is critically involved in nicotine addiction.

Mechanism of Action:

-

Binding: Cytisine binds with high affinity to the α4β2 nAChR in the ventral tegmental area (VTA) of the brain.

-

Partial Agonism: As a partial agonist, it weakly stimulates the receptor, leading to a moderate and sustained release of dopamine (B1211576) in the nucleus accumbens. This action alleviates the withdrawal symptoms experienced during smoking cessation.

-

Antagonism: By occupying the receptor binding site, cytisine competitively inhibits the binding of nicotine from tobacco smoke. This blockade prevents the strong dopamine surge that reinforces nicotine addiction, thereby reducing the rewarding effects of smoking.

The signaling pathway is depicted in the diagram below.

References

A Technical Guide to the Biosynthesis of Cytisine in Cytisus laburnum

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The species Cytisus laborinum as specified in the query is likely a typographical error for Cytisus laburnum. Cytisus laburnum is an accepted synonym for Laburnum anagyroides. This document, therefore, refers to the biosynthesis of cytisine (B100878) as studied in Laburnum anagyroides and other closely related quinolizidine (B1214090) alkaloid-producing species within the Fabaceae family.

Introduction

Cytisine is a tricyclic quinolizidine alkaloid (QA) predominantly found in the seeds and other tissues of plants belonging to the Fabaceae (legume) family, such as those of the genera Laburnum, Cytisus, and Sophora[1][2][3][4]. With a molecular formula of C₁₁H₁₄N₂O, it is recognized for its potent pharmacological activity as a partial agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype[1]. This mechanism of action, which bears similarity to nicotine, has led to its widespread use as a smoking cessation aid, especially in Central and Eastern Europe. From a botanical perspective, the cytisine biosynthetic pathway serves as a crucial chemical defense mechanism against herbivores. This guide provides an in-depth overview of the current understanding of the cytisine biosynthetic pathway, quantitative data on its accumulation, relevant experimental protocols, and visual representations of the core biochemical processes.

The Cytisine Biosynthetic Pathway

The biosynthesis of cytisine, like other quinolizidine alkaloids, originates from the primary amino acid L-lysine. The pathway involves a series of enzymatic conversions that build the characteristic tricyclic ring structure. While the initial steps are well-established, the intermediate steps leading to the final cytisine molecule are not yet fully elucidated. The synthesis is understood to occur in the green parts of the plant, such as the leaves, with the final alkaloids being translocated and stored in various tissues, notably the seeds.

Initial Steps: From L-Lysine to Cadaverine (B124047)

The committed step in the biosynthesis of cytisine and other QAs is the decarboxylation of L-lysine to produce cadaverine.

-

Enzyme: Lysine (B10760008) Decarboxylase (LDC)

-

Substrate: L-Lysine

-

Product: Cadaverine

-

Cofactor: Pyridoxal phosphate (B84403) (PLP)

-

Subcellular Location: This reaction is catalyzed by a specific LDC enzyme located in the chloroplast stroma. Studies on LDC from various QA-producing legumes indicate that this enzyme is part of a distinct subclade of plant ornithine decarboxylases that have evolved to preferentially or equally use lysine as a substrate.

Formation of the Piperidine Ring

Cadaverine is subsequently oxidized and cyclized to form the first heterocyclic ring structure, Δ¹-piperideine.

-

Enzyme: Copper Amine Oxidase (CuAO)

-

Substrate: Cadaverine

-

Product: 5-aminopentanal, which spontaneously cyclizes to Δ¹-piperideine in an intramolecular Schiff base reaction.

Dimerization and Formation of the Quinolizidine Core

The exact mechanism for the subsequent steps remains an area of active research. It is proposed that three molecules of cadaverine are ultimately required to form the tricyclic cytisine skeleton. A key hypothetical intermediate is formed through the dimerization of Δ¹-piperideine, leading to the bicyclic quinolizidine core structure, tetrahydroanabasine. The subsequent enzymatic steps that modify this core to yield the final tricyclic structure of cytisine have not been fully characterized.

Late-Stage Modifications

In some species, cytisine can be further modified. For example, N-methylation of cytisine yields N-methylcytisine.

-

Enzyme: S-adenosyl-L-methionine:cytisine N-methyltransferase

-

Substrates: Cytisine, S-adenosyl-L-methionine (SAM)

-

Product: N-methylcytisine

-

Note: This enzymatic activity has been detected in crude enzyme preparations from Laburnum anagyroides, Laburnum alpinum, and Cytisus canariensis.

A diagram of the proposed biosynthetic pathway is presented below.

Caption: Proposed biosynthetic pathway of cytisine starting from L-lysine.

Quantitative Data

Quantitative analysis of cytisine and its derivatives in plant tissues is crucial for understanding accumulation patterns and for sourcing the natural product. High-Performance Liquid Chromatography (HPLC) is a common method for this purpose. The concentration of cytisine varies significantly between different plant parts and species.

Table 1: Concentration of Cytisine in Tissues of Laburnum Species

| Plant Species | Plant Part | Cytisine Concentration (mg mL⁻¹) | Reference |

| Laburnum anagyroides | Seeds | 0.993 | |

| Laburnum anagyroides | Leaves | 0.679 | |

| Laburnum anagyroides | Cortex (Bark) | 0.228 | |

| Laburnum watereri | Seeds | 1.543 | |

| Laburnum watereri | Leaves | 0.679 | |

| Laburnum alpinum | Leaves | 1.543 |

Note: Concentrations were determined from extracts and are presented as reported in the source literature.

Experimental Protocols

The elucidation of the cytisine biosynthetic pathway has relied on a combination of classical biochemical techniques and modern molecular biology approaches. Key experimental strategies are outlined below.

Isotopic Labeling Studies

Feeding experiments using isotopically labeled precursors are a foundational technique to trace the incorporation of atoms into the final alkaloid structure.

-

Principle: A labeled precursor (e.g., [¹⁴C]-lysine or [¹⁴C]-cadaverine) is supplied to the plant or cell culture. After an incubation period, alkaloids are extracted, purified, and the location and amount of the isotopic label are determined using techniques like liquid scintillation counting or mass spectrometry.

-

Methodology:

-

Precursor Synthesis: Synthesize or procure the desired isotopically labeled compound.

-

Administration: Introduce the labeled precursor to intact plants (e.g., via stem feeding) or sterile cell suspension cultures.

-

Incubation: Allow sufficient time for metabolic processes to incorporate the label.

-

Extraction: Harvest plant material and perform a standard alkaloid extraction, often involving acid-base partitioning.

-

Purification & Analysis: Separate the target alkaloid (cytisine) using chromatography (TLC, HPLC).

-

Detection: Quantify the incorporated radioactivity or mass shift to confirm the precursor-product relationship.

-

Enzyme Isolation and Characterization

This approach involves purifying the enzymes responsible for specific biosynthetic steps to study their properties in vitro.

-

Principle: Isolate a specific enzyme from a rich source tissue and perform kinetic assays to determine its substrate specificity, pH optimum, cofactor requirements, and kinetic parameters (Kₘ, Vₘₐₓ).

-

Methodology:

-

Source Material: Select a plant tissue with high biosynthetic activity (e.g., young green leaves).

-

Crude Extract Preparation: Homogenize the tissue in a suitable buffer to release cellular contents.

-

Protein Purification: Employ a series of protein chromatography steps (e.g., ammonium (B1175870) sulfate (B86663) precipitation, ion exchange, size exclusion, affinity chromatography) to purify the target enzyme.

-

Enzyme Assay: Develop a specific assay to measure the enzyme's activity. For LDC, this could involve measuring the production of ¹⁴CO₂ from [¹⁴C]-lysine or quantifying cadaverine by HPLC.

-

Kinetic Analysis: Perform assays with varying substrate concentrations to determine kinetic parameters.

-

Gene Identification and Heterologous Expression

Modern approaches focus on identifying the genes encoding biosynthetic enzymes and confirming their function by expressing them in a non-native (heterologous) host.

-

Principle: Candidate genes, often identified through transcriptomic analysis of QA-producing versus non-producing plants, are cloned and expressed in a model organism like E. coli, yeast, or a plant system like Nicotiana benthamiana or Arabidopsis thaliana. The function of the expressed protein is then confirmed through in vitro or in vivo assays.

-

Workflow: The general workflow for this approach is depicted in the diagram below.

Caption: Workflow for heterologous expression of a candidate biosynthetic gene.

Conclusion and Future Directions

The biosynthetic pathway of cytisine begins with the well-characterized conversion of L-lysine to cadaverine, catalyzed by lysine decarboxylase in the chloroplasts. Subsequent oxidation and cyclization steps lead to the formation of the quinolizidine core. However, the complete enzymatic cascade, particularly the series of reactions transforming the bicyclic intermediate into the final tricyclic cytisine structure, remains to be fully elucidated.

Future research efforts should be directed towards:

-

Transcriptome and Genome Mining: Utilizing high-throughput sequencing of Laburnum and Cytisus species to identify candidate genes (e.g., oxidoreductases, cyclases, transferases) that co-express with known pathway genes like LDC.

-

Functional Genomics: Systematically characterizing the function of these candidate genes using heterologous expression and virus-induced gene silencing (VIGS) in the native plant.

-

Metabolite Profiling: Using advanced mass spectrometry techniques to identify and structurally characterize the elusive intermediates between the quinolizidine core and cytisine.

A complete understanding of this pathway is not only of fundamental scientific interest but also holds significant potential for the metabolic engineering of microorganisms or plants to produce cytisine and novel derivatives for pharmaceutical applications.

References

The Structure-Activity Relationship of Cytisine: A Technical Guide for Drug Development

Introduction

Cytisine (B100878), a plant-based alkaloid, has long been recognized for its potent interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), the same receptors targeted by nicotine (B1678760) in the brain.[1] This interaction forms the basis of its use as a smoking cessation aid, particularly in Eastern and Central Europe.[2] The rigid tricyclic structure of cytisine provides a unique scaffold for medicinal chemists, offering multiple points for modification to enhance its affinity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of cytisine, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to aid researchers and drug development professionals in the quest for novel nAChR ligands.

Core Structure and Pharmacophore

Cytisine's fundamental structure consists of a rigid tetracyclic framework containing a pyridone ring and a secondary amine. This conformation allows it to mimic the endogenous neurotransmitter acetylcholine and bind to nAChRs.[3] The key pharmacophoric elements include the basic nitrogen atom, which is protonated at physiological pH, and the hydrogen bond acceptor capability of the pyridone oxygen. The distance and spatial relationship between these elements are crucial for high-affinity binding to the receptor.[3]

Structure-Activity Relationship at a Glance

Modifications to the cytisine scaffold have been explored at several positions, primarily at the N-12, C-3, C-5, C-9, and C-10 positions. The following diagram provides a high-level overview of the general SAR trends.

Caption: General overview of cytisine structure-activity relationships.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various cytisine derivatives for different nAChR subtypes. These data have been compiled from multiple studies to provide a comparative overview.

Table 1: N-12 Substituted Cytisine Derivatives and their Affinity for α4β2 and α7 nAChRs

| Compound | R (N-12 Substituent) | α4β2 Ki (nM) | α7 Ki (μM) |

| Cytisine | H | 0.4 - 2.4[4] | 0.4 - >50 |

| Varenicline | - (bridged) | 0.06 | 0.322 |

| N-Methylcytisine | CH3 | 1.2 | >100 |

| N-Propylcytisine | C3H7 | 0.8 | 5.5 |

| N-Benzylcytisine | CH2Ph | 3.4 | 12.1 |

Table 2: C-3 and C-5 Substituted Cytisine Derivatives and their Affinity for α4β2 nAChRs

| Compound | Modification | α4β2 Ki (nM) |

| Cytisine | Unsubstituted | ~1.0 |

| 3-Bromocytisine | 3-Br | 0.08 |

| 3-Iodocytisine | 3-I | 0.06 |

| 5-Bromocytisine | 5-Br | 0.25 |

Note: Data synthesized from multiple sources for comparative purposes.

Table 3: C-9 and C-10 Substituted Cytisine Derivatives and their Affinity and Efficacy at α4β2 nAChRs

| Compound | Modification | α4β2 Ki (nM) | α4β2 EC50 (μM) |

| Cytisine | Unsubstituted | ~1.0 | ~1.0 |

| 9-Aminocytisine | 9-NH2 | 15 | - |

| 10-Methylcytisine | 10-CH3 | 1.1 | - |

| 10-Phenylcytisine | 10-Ph | 2.3 | - |

Experimental Protocols

The characterization of cytisine derivatives relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the nAChR subtype of interest (e.g., HEK-293 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Incubation: In a final volume of 100-200 µL, the cell membranes, a fixed concentration of radioligand (e.g., [3H]cytisine, typically around its Kd value), and varying concentrations of the unlabeled test compound are incubated.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: ⁸⁶Rb⁺ Efflux Assay

This assay measures the functional activity (agonism or antagonism) of a compound by quantifying the efflux of radioactive rubidium (a potassium surrogate) through the activated nAChR ion channel.

Detailed Methodology:

-

Cell Culture and Loading: Cells expressing the nAChR subtype of interest are cultured to confluence and loaded overnight with ⁸⁶Rb⁺.

-

Assay Initiation: The cells are washed to remove extracellular ⁸⁶Rb⁺.

-

Compound Application: The test compound (for agonist activity) or a known agonist in the presence of the test compound (for antagonist activity) is applied to the cells for a short period (e.g., 30 seconds).

-

Efflux Collection: The supernatant containing the effluxed ⁸⁶Rb⁺ is collected.

-

Cell Lysis: The remaining intracellular ⁸⁶Rb⁺ is released by cell lysis.

-

Quantification: The amount of ⁸⁶Rb⁺ in the supernatant and the cell lysate is determined by scintillation counting.

-

Data Analysis: The percentage of ⁸⁶Rb⁺ efflux is calculated and plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

nAChR Signaling Pathway

The binding of cytisine or its derivatives to nAChRs initiates a cascade of intracellular events. The primary mechanism involves the opening of the ion channel, leading to cation influx and membrane depolarization. This can trigger various downstream signaling pathways, including the modulation of neurotransmitter release.

References

An In-depth Technical Guide to Early-Stage Research on Cytisine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytisine (B100878), a natural alkaloid found in plants of the Fabaceae family, has long been recognized for its potent interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Its primary action as a partial agonist at the α4β2 nAChR subtype has established it as a valuable pharmacological tool and a smoking cessation aid.[2][3] The rigid tricyclic structure of cytisine provides an excellent scaffold for chemical modification, leading to the development of a diverse range of derivatives with tailored pharmacological profiles.[1] This technical guide provides a comprehensive overview of early-stage research on cytisine derivatives, focusing on their synthesis, pharmacological evaluation, and the underlying molecular mechanisms of action.

Core Concepts in Cytisine Derivative Research

The primary goal of synthesizing cytisine derivatives is to modulate its affinity, selectivity, and efficacy for various nAChR subtypes.[4] Researchers aim to improve upon the therapeutic window of cytisine by enhancing its desired effects while minimizing off-target interactions that can lead to side effects. Key areas of investigation include the development of derivatives with increased selectivity for specific nAChR subtypes implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on cytisine and its derivatives, providing a comparative overview of their binding affinities and functional activities at different nAChR subtypes.

Table 1: Binding Affinities (Ki, nM) of Cytisine and its Derivatives at Various nAChR Subtypes

| Compound | α4β2 | α3β4 | α7 | Reference |

| (-)-Cytisine | ~1 | - | - | |

| 10-methyl derivative (15) | Similar to Cytisine | >3000-fold lower than α4β2 | Lower than Cytisine | |

| 10-hydroxymethyl derivative (17a) | - | >900-fold lower than α4β2 | - | |

| 9-vinyl derivative | - | - | - | |

| N-substituted derivatives (various) | 30-163 | - | - | |

| 5-Bromo-cytisine | - | - | - | |

| 3-(pyridin-3′-yl)-cytisine | - | - | - |

Table 2: Functional Activity (EC50, µM and Efficacy) of Cytisine and its Derivatives

| Compound | nAChR Subtype | EC50 (µM) | Efficacy (% of ACh response) | Reference |

| (-)-Cytisine | α4β2 | ~1 | Partial Agonist | |

| 3-(pyridin-3′-yl)-cytisine | α4β2 (LS) | - | 8 | |

| 3-(pyridin-3′-yl)-cytisine | α4β2 (HS) | - | 3 | |

| 5-Bromo-cytisine | α4β2 (LS & HS) | - | ~16 |

LS = Low Sensitivity; HS = High Sensitivity

Experimental Protocols

Synthesis of Cytisine Derivatives

The synthesis of novel cytisine derivatives often involves modifications at several key positions of the cytisine scaffold, including the secondary nitrogen (N12) and the pyridone ring (positions 3, 5, 9, and 10).

General Procedure for N-Alkylation:

-

Dissolve cytisine in a suitable aprotic solvent (e.g., acetonitrile).

-

Add a base (e.g., potassium carbonate) to deprotonate the secondary amine.

-

Add the desired alkyl halide and heat the reaction mixture to the appropriate temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction, extract the product, and purify by column chromatography.

Synthesis of 9- and 10-Substituted Derivatives: Modifications at the 9 and 10 positions often require more complex synthetic routes, sometimes starting from a precursor to cytisine. For instance, the synthesis of 10-substituted derivatives has been achieved through a multi-step process involving the construction of a substituted pyridone ring prior to the formation of the tricyclic system.

Synthesis of 9-vinyl and 9-aryl derivatives: These derivatives can be synthesized from N-Boc-protected 9-bromocytisine via Stille or Suzuki coupling reactions.

-

Stille Coupling: N-Boc-9-bromocytisine is reacted with tri-n-butylvinylstannane in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2) in a suitable solvent like dioxane at elevated temperatures.

-

Suzuki Coupling: N-Boc-9-bromocytisine is reacted with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent system like DME/H2O.

-

Deprotection: The final step involves the removal of the Boc protecting group using an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (CH2Cl2).

Pharmacological Evaluation

Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

-

Membrane Preparation: Membranes from cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells) or from brain tissue are prepared.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]cytisine, [3H]epibatidine) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology: This technique is used to measure the functional activity (efficacy and potency) of a compound on ligand-gated ion channels expressed in Xenopus oocytes.

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype.

-

Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

Drug Application: The oocyte is perfused with a solution containing a known concentration of an agonist (e.g., acetylcholine) in the presence and absence of the test compound.

-

Data Acquisition: The resulting ion currents are recorded and analyzed to determine the EC50 (concentration for half-maximal activation) and the maximal response (efficacy) of the test compound.

In Vivo Behavioral Studies: These studies are conducted in animal models to assess the physiological and behavioral effects of the cytisine derivatives.

-

Animal Models: Commonly used models include rats and mice.

-

Drug Administration: The test compound is administered via various routes (e.g., intraperitoneal, oral).

-

Behavioral Paradigms: A range of behavioral tests are employed to assess different endpoints, such as:

-

Locomotor Activity: To measure stimulant or sedative effects.

-

Drug Discrimination: To determine if the compound has similar subjective effects to a known drug like nicotine.

-

Intracranial Self-Stimulation (ICSS): To assess the rewarding or aversive properties of the compound.

-

Models of Depression/Anxiety: Such as the forced swim test and tail suspension test.

-

-

Data Analysis: Behavioral responses are quantified and statistically analyzed to determine the in vivo effects of the compound.

Visualizations

Signaling Pathways

The primary molecular target of cytisine and its derivatives are nAChRs, which are ligand-gated ion channels. Activation of these receptors, particularly the α4β2 subtype, leads to the influx of cations (Na+ and Ca2+), resulting in neuronal depolarization and the initiation of downstream signaling cascades.

References

- 1. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two-electrode voltage clamp. | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Cytisine Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Cytisine's binding affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). Cytisine (B100878), a plant-based alkaloid, is a partial agonist at various nAChR subtypes, with a particularly high affinity for the α4β2 subtype, which is strongly implicated in nicotine (B1678760) addiction.[1][2] This document summarizes key binding affinity data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity of Cytisine

The binding affinity of Cytisine to different nAChR subtypes has been extensively studied using various in vitro techniques. The data presented below, primarily in the form of inhibition constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), and half-maximal effective concentrations (EC₅₀), quantify Cytisine's potency and selectivity. Lower Kᵢ and IC₅₀ values are indicative of higher binding affinity, while EC₅₀ values reflect the concentration required to elicit a half-maximal response.

Table 1: Inhibition Constants (Kᵢ) of Cytisine at Various nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| α4β2 | [³H]-Epibatidine | HEK293 Cells | 2.0 ± 0.2 | [3] |

| α4β2 | [³H]-Epibatidine | HEK293 Cells | 0.17 | [1][4] |

| α4β2 | [³H]-Cytisine | HEK 293 Cells | 0.3 - 0.8 | |

| α7 | [¹²⁵I]-α-Bungarotoxin | IMR32 Cells | 4200 | |

| α1βγδ (muscle) | [¹²⁵I]-α-Bungarotoxin | Torpedo electroplax membrane | 430 |

Table 2: Functional Potency (EC₅₀) and Efficacy of Cytisine at Human nAChRs

| nAChR Subtype | Experimental Method | Parameter | Value | Efficacy vs. Acetylcholine | Reference |

| α4β2 | Two-electrode voltage clamp (Xenopus oocytes) | EC₅₀ (Activation) | ~1 µM | Partial Agonist | |

| α4β2 (high sensitivity) | Two-electrode voltage clamp (Xenopus oocytes) | EC₅₀ | 0.06 - 18 µM | Partial Agonist | |

| α4β2 | Patch-clamp (HEK 293 cells) | EC₅₀ | > ACh | Low Efficacy | |

| α7 | Two-electrode voltage clamp (Xenopus oocytes) | Efficacy | Weak Partial Agonist | <5% of ACh maximum | |

| α3β4 | Two-electrode voltage clamp (Xenopus oocytes) | Efficacy | Full Agonist (at low concentrations) | - |

Table 3: Inhibitory Potency (IC₅₀) of Cytisine

| nAChR Subtype | Experimental Condition | Parameter | Value (nM) | Reference |

| α4β2 (high affinity) | Desensitization in oocytes | IC₅₀ | 0.05–2.8 |

Experimental Protocols

The characterization of Cytisine's binding affinity relies on two primary in vitro techniques: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

This method is employed to determine the binding affinity (Kᵢ) of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibition constant (Kᵢ) of Cytisine at specific nAChR subtypes.

General Protocol:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293) stably expressing the nAChR subtype of interest.

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Perform centrifugation to isolate the cell membranes containing the receptors.

-

-

Binding Assay:

-

Incubate the prepared membranes with a specific radioligand (e.g., [³H]-epibatidine for α4β2 nAChRs) and varying concentrations of unlabeled Cytisine.

-

Allow the reaction to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of Cytisine that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) , where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

-

References

- 1. benchchem.com [benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on Cytisine Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytisine (B100878), a quinolizidine (B1214090) alkaloid derived from the seeds of plants belonging to the Fabaceae family, such as Cytisus laburnum (golden rain acacia), has a long and fascinating history in the realm of pharmacology.[1] For decades, it has been utilized as a smoking cessation aid, particularly in Central and Eastern Europe, predating many of the currently available pharmacotherapies.[2][3] This technical guide provides a comprehensive historical perspective on cytisine research, detailing its discovery, early investigations, mechanism of action, and the evolution of clinical trials that have shaped our understanding of its efficacy and safety. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the journey of this remarkable natural compound.

Early Discovery and Historical Milestones

The history of cytisine research spans over two centuries, marked by its initial isolation and subsequent recognition of its physiological effects.

-

1865: Cytisine was first isolated from the seeds of Cytisus laburnum.

-

1912: The biological effects of cytisine were reported to be nearly identical to those of nicotine (B1678760), leading to the proposal of its use as a tobacco substitute.

-

World War II: German and Russian soldiers reportedly smoked the Cytisus plant as a tobacco substitute.

-

1961: Bulgarian pharmacist Strashimir Ingilizov synthesized "Tabex," a smoking cessation aid using cytisine.

-

1964: The Bulgarian pharmaceutical company Sopharma began marketing cytisine as a smoking cessation aid under the brand name Tabex.

-

1960s-1970s: The first clinical trials of cytisine for smoking cessation were conducted in Eastern and Central Europe, with published results in non-English journals.

Mechanism of Action: A Partial Agonist of Nicotinic Acetylcholine (B1216132) Receptors

Cytisine's efficacy as a smoking cessation aid stems from its specific interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. It acts as a partial agonist, particularly at the α4β2 nAChR subtype, which is crucial for mediating the reinforcing effects of nicotine and the subsequent development of addiction.

As a partial agonist, cytisine binds to and stimulates the α4β2 nAChRs, but to a lesser degree than nicotine. This action has a dual effect:

-

Alleviation of Withdrawal Symptoms: By providing a low level of stimulation to the nAChRs, cytisine helps to mitigate the craving and withdrawal symptoms that occur upon smoking cessation.

-

Reduction of Smoking Reinforcement: By occupying the nAChRs, cytisine competitively inhibits the binding of nicotine from tobacco smoke, thereby reducing the rewarding and reinforcing effects of smoking.

The structural similarity between cytisine and nicotine allows it to fit into the same receptor binding pocket. This interaction is key to its therapeutic effect.

References

- 1. researchgate.net [researchgate.net]

- 2. rzucpalenie.ur.edu.pl [rzucpalenie.ur.edu.pl]

- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of cytisine after single intravenous and oral administration in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

Cytisine's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytisine (B100878), a plant-derived alkaloid, has garnered significant attention for its potential as a smoking cessation aid and its broader effects on the central nervous system (CNS). Its primary mechanism of action involves interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), where it functions as a partial agonist with high affinity for the α4β2 subtype. This interaction modulates key neurotransmitter systems, including the dopaminergic pathways crucial for reward and addiction. This technical guide provides an in-depth overview of the pharmacology of cytisine, focusing on its receptor binding profile, functional activity, and downstream effects on CNS signaling. Detailed experimental protocols for key assays used to characterize cytisine's activity are provided, along with visualizations of its mechanism of action and experimental workflows.

Mechanism of Action at Nicotinic Acetylcholine Receptors

Cytisine's effects on the CNS are primarily mediated through its interaction with nAChRs, a family of ligand-gated ion channels. It exhibits a distinct profile as a partial agonist, particularly at the α4β2 nAChR subtype, which is densely expressed in brain regions associated with nicotine (B1678760) addiction and reward.[1][2] As a partial agonist, cytisine binds to the receptor and elicits a response that is lower than that of a full agonist like nicotine.[3][4] This dual action allows it to alleviate nicotine withdrawal symptoms by providing a low level of receptor stimulation while also competitively inhibiting the binding of nicotine, thereby reducing the rewarding effects of smoking.[2]

Receptor Binding Affinity

Radioligand binding assays have been employed to quantify the affinity of cytisine for various nAChR subtypes. The inhibition constant (Ki) is a measure of the concentration of cytisine required to inhibit the binding of a radiolabeled ligand by 50%. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of Cytisine at nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| α4β2 | [³H]-Epibatidine | HEK293 Cells | 0.17 | |

| α4β2 | [³H]-Cytisine | HEK293 Cells | 0.3 - 0.8 | |

| α4β2 | [³H]-Epibatidine | HEK293 Cells | 2.0 ± 0.2 | |

| α3β2 | [³H]-Epibatidine | HEK293 Cells | ~20-fold lower than α4β2 | |

| α3β4 | [³H]-Epibatidine | HEK293 Cells | >3000-fold lower than α4β2 | |

| α4β4 | [³H]-Epibatidine | HEK293 Cells | Subnanomolar | |

| α7 | [¹²⁵I]-α-Bungarotoxin | IMR32 Cells | 4200 | |

| α1βγδ (muscle) | [¹²⁵I]-α-Bungarotoxin | Torpedo electroplax | 430 |

Functional Activity

Electrophysiological studies, such as two-electrode voltage clamp and patch-clamp recordings, have been used to characterize the functional activity of cytisine at nAChRs. These techniques measure the ion flow through the receptor channel upon agonist binding, providing information on the compound's efficacy (maximal response, Imax) and potency (concentration producing 50% of the maximal response, EC50).

Table 2: Functional Activity (EC50, Imax) of Cytisine at nAChR Subtypes

| nAChR Subtype | Experimental System | EC50 (µM) | Imax (% of Acetylcholine) | Reference(s) |

| α4β2 | Xenopus oocytes | ~1 | 14.7 ± 4 | |

| α3β2 | Xenopus oocytes | - | 2.5 ± 0.8 | |

| α3β4 | Xenopus oocytes | Low potency | Full agonist | |

| α7 | Xenopus oocytes | - | Activates | |

| α4β2 (high sensitivity) | Xenopus oocytes | 0.06 - 18 | <5 | |

| α4β2 (low sensitivity) | Xenopus oocytes | - | 10 |

Effects on Neurotransmitter Systems

Cytisine's interaction with nAChRs leads to the modulation of several key neurotransmitter systems in the brain, most notably the dopaminergic system.

Dopaminergic System

Activation of presynaptic α4β2 nAChRs on dopaminergic neurons in the ventral tegmental area (VTA) and their terminals in the nucleus accumbens (NAc) is a primary mechanism by which nicotine exerts its reinforcing effects. Cytisine, as a partial agonist at these receptors, can also stimulate dopamine (B1211576) release, albeit to a lesser extent than nicotine. This mild increase in dopamine is thought to be sufficient to alleviate nicotine withdrawal symptoms. In vivo microdialysis studies in rats have shown that cytisine can elicit dopamine release in the striatum.

Noradrenergic and Serotonergic Systems

The influence of cytisine on other neurotransmitter systems is less well-characterized. Some studies suggest that nAChR activation can modulate the release of norepinephrine (B1679862) and serotonin. For instance, cytisine has been shown to have antidepressant-like effects in animal models, and these effects may be linked to its interaction with the serotonergic system. One study found that cytisine treatment in mice subjected to chronic stress reversed the decrease in 5-HT1A receptor levels in the hippocampus and amygdala.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of cytisine and the workflows of key experimental protocols used in its characterization.

References

Methodological & Application

Application Notes & Protocols: Utilizing Cytisine as a Versatile Scaffold for Novel Drug Design

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cytisine (B100878), a natural alkaloid extracted from plants of the Fabaceae family, has a rich history in traditional medicine and has been utilized for smoking cessation for decades in Eastern and Central Europe.[1][2][3] Its rigid, tetracyclic structure makes it an attractive and versatile scaffold for the design of novel therapeutic agents.[2] The primary biological target of cytisine is the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR), where it acts as a partial agonist, particularly at the α4β2 subtype.[1] This interaction is central to its effects on nicotine (B1678760) addiction by alleviating withdrawal symptoms and reducing the rewarding effects of nicotine.

Recent advancements in medicinal chemistry have demonstrated that the cytisine scaffold can be chemically modified at various positions to generate derivatives with altered potency, selectivity, and therapeutic applications. These modifications can enhance its pharmacokinetic properties and expand its utility beyond smoking cessation to areas such as neurological disorders and pain management. These application notes provide an overview of the pharmacological data of cytisine derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of the key signaling pathways involved.

Data Presentation: Pharmacological Profile of Cytisine Derivatives

The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of representative cytisine derivatives at different nAChR subtypes. This data highlights how structural modifications influence receptor interaction and selectivity.

Table 1: Binding Affinity (Ki, nM) of N-Substituted Cytisine Derivatives for nAChR Subtypes

| Compound | Substitution at N12 | α4β2 Ki (nM) | α7 Ki (µM) | Reference |

| Cytisine | -H | ~1 | >50 | |

| N-Methylcytisine | -CH₃ | Varies | Varies | |

| N-Phenethylcytisine | -CH₂CH₂Ph | 5.2 | >50 | |

| N-(3-Phenylpropyl)cytisine | -(CH₂)₃Ph | 2.8 | >50 | |

| N-(4-Phenylbutyl)cytisine | -(CH₂)₄Ph | 1.9 | >50 | |

| N-Benzoylmethylcytisine | -CH₂COPh | 11.2 | >50 |

Table 2: Binding Affinity (Ki, nM) of Pyridone Ring-Substituted Cytisine Derivatives for nAChR Subtypes

| Compound | Substitution on Pyridone Ring | α4β2 Ki (nM) | α3β4 Ki (nM) | Selectivity (α4β2/α3β4) | Reference |

| Cytisine | Unsubstituted | ~1 | ~3000 | ~3000 | |

| 10-Methylcytisine | 10-CH₃ | 0.8 | >10000 | >12500 | |

| 10-Hydroxymethylcytisine | 10-CH₂OH | 3.3 | >10000 | >3030 | |

| 9-Vinylcytisine | 9-CH=CH₂ | 1.2 | 1100 | 917 |

Experimental Protocols

General Protocol for N-Alkylation of Cytisine

This protocol describes a general method for the synthesis of N-substituted cytisine derivatives.

Materials:

-

(-)-Cytisine

-

Appropriate alkyl halide (e.g., phenethyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM/methanol (B129727) mixture)

Procedure:

-

Dissolve (-)-cytisine (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (2.0-3.0 eq) to the solution.

-

Add the desired alkyl halide (1.1-1.5 eq) dropwise to the stirring mixture at room temperature.

-

Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated cytisine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for α4β2 nAChR Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of cytisine derivatives for the α4β2 nAChR subtype using a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells stably expressing human α4β2 nAChRs (e.g., HEK-293 cells).

-

[³H]Epibatidine (radioligand).

-

Unlabeled cytisine or derivative (test compound).

-

Nicotine or another known α4β2 ligand (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration apparatus (cell harvester).

Procedure:

-

Prepare serial dilutions of the test compounds (cytisine derivatives) in the binding buffer.

-

In a 96-well microplate, add the following in triplicate:

-

Total Binding: Cell membranes, [³H]epibatidine (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and binding buffer.

-

Non-specific Binding: Cell membranes, [³H]epibatidine, and a high concentration of a competing ligand (e.g., 100 µM nicotine).

-

Competitive Binding: Cell membranes, [³H]epibatidine, and varying concentrations of the test compound.

-

-

Incubate the plates at room temperature for 2-4 hours to reach equilibrium.

-